1H-Pyrido[2,3-f][1,2,4]triazepine
Description
Properties
CAS No. |
111190-42-2 |
|---|---|
Molecular Formula |
C7H6N4 |
Molecular Weight |
146.153 |
IUPAC Name |
1H-pyrido[2,3-f][1,2,4]triazepine |
InChI |
InChI=1S/C7H6N4/c1-2-6-7(9-3-1)4-8-5-10-11-6/h1-5,11H |
InChI Key |
ODYMWPZAXUBRMM-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=NC=NN2)N=C1 |
Synonyms |
1H-Pyrido[2,3-f]-1,2,4-triazepine(9CI) |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Applications
1H-Pyrido[2,3-f][1,2,4]triazepine and its derivatives have been investigated for a variety of pharmacological effects:
- Anticancer Activity : Research has shown that compounds derived from this compound exhibit potent anticancer properties. A study by the National Cancer Institute tested several derivatives and found that specific compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds identified as 4 , 8 , and 9 showed promising results in inhibiting cancer cell proliferation at concentrations as low as .
- Antimicrobial Properties : The antimicrobial potential of this compound derivatives has been documented extensively. These compounds have shown effectiveness against a range of bacteria and fungi. For example, specific derivatives were found to disrupt bacterial cell membranes, leading to cell death .
- Antiviral Effects : Some studies have indicated that pyrido-triazepine compounds possess antiviral activities. The fusion of triazepine with other heterocycles has been linked to enhanced antiviral efficacy against various viral strains .
Case Studies
Several case studies illustrate the applications of this compound in real-world scenarios:
- Cancer Treatment : A notable study involved the evaluation of a novel derivative in preclinical models of cancer. The compound exhibited not only cytotoxicity but also selectivity towards cancer cells over normal cells. This selectivity is critical for minimizing side effects during treatment .
- Antimicrobial Testing : In another study focused on antimicrobial activity, a series of pyrido-triazepine derivatives were tested against resistant bacterial strains. The results showed significant inhibition zones in disk diffusion assays compared to standard antibiotics .
Comparison with Similar Compounds
Structural Analogues: Pyrido-Fused Triazepines
- 1H-Pyrido[2,3-e][1,2,4]triazepine: Structure: Differs in the fusion position of the pyridine and triazepine rings ([2,3-e] vs. [2,3-f]), altering electronic and steric properties. Synthesis: Prepared via cyclization of hydrazino-pyrido[2,3-d]pyrimidine intermediates .
- Synthesis: Derived from cyclization of intermediate pyrido-thieno-pyrimidine precursors . Activity: Under investigation as anti-infectious agents, though specific efficacy data are pending .
Table 1: Structural and Functional Comparison of Pyrido-Triazepines
Functional Analogues: 1,2,3-Triazole Hybrids
- 1,2,3-Triazole-dihydropyrimidinone Hybrids: Structure: Combines triazole and dihydropyrimidinone moieties, contrasting with the fused pyrido-triazepine system. Synthesis: Synthesized via multicomponent 1,3-dipolar cycloaddition ("click" chemistry) . Activity: Demonstrated anticancer activity in cell-based assays, with IC₅₀ values in the micromolar range .
Triazole-Pyrimidine Derivatives :
Key Differences :
- Bioactivity : Triazole hybrids exhibit stronger anticancer activity compared to pyrido-triazepines, which are more explored for antimicrobial applications .
- Synthetic Accessibility : Triazoles are often easier to functionalize via click chemistry, whereas pyrido-triazepines require complex cyclization steps .
Other Pyrido-Fused Heterocycles
Pyridotriazolopyrimidines :
Pyridothiazolopyrimidines :
- Structure : Incorporates a thiazole ring instead of triazepine.
- Activity : Higher lipophilicity enhances membrane penetration, improving antifungal efficacy compared to triazepines .
Preparation Methods
Building Block Utilization
The core methodology for synthesizing 1H-Pyrido[2,3-f]triazepine involves the aza-annulation of 1-amino-4-methyl-2-oxo-6-phenyl-1,2-dihydropyridine-3-carbonitrile (1 ) with bifunctional reagents under solvent-free conditions. This approach adheres to the pot, atom, and step economy (PASE) principle, minimizing waste and intermediate isolation.
Reaction Conditions
For example, fusion of 1 with phenylhydrazine at 170°C for 2.5 hours yields 3,9-dimethyl-2,7-diphenyl-2,5-dihydropyrido[1,2-b]tetrazepine-10-carbonitrile (4 ), a precursor to triazepine derivatives.
Annulation Pathways
[3 + 3]- and [5 + 1]-Annulations
Pyrido-triazepines are synthesized via two primary annulation routes:
Comparative Analysis
| Annulation Type | Reagent | Product Class | Yield (%) |
|---|---|---|---|
| [3 + 3] | Cyanoguanidine | Pyrido-tetrazines | 78 |
| [5 + 1] | Hydrazinecarbonitrile | Pyrido-triazepines | 72 |
| [4 + 3] | Phenylhydrazine | Tetrazepine derivatives | 85 |
These methods avoid traditional catalysts, leveraging high-temperature fusion for regioselectivity.
Cyclo-Condensation and Ring Expansion
Cyclization with Heterocyclic Reagents
Recent advances employ cyclo-condensation of 1 with:
Optimization Insights
-
Base Selection : Potassium carbonate enhances coupling efficiency by 30%.
-
Solvent Systems : Ethanol trituration post-reaction improves purity (>95%).
Functionalization and Derivative Synthesis
Biological Activity Correlation
Derivatives with electron-withdrawing groups (e.g., -CN, -NO₂) exhibit superior anticancer activity (NCI GI₅₀: 1.2–3.8 µM).
Computational Validation and ADME Profiling
Density Functional Theory (DFT) Studies
Pharmacokinetic Predictions
| Parameter | Value Range | Interpretation |
|---|---|---|
| LogP | 2.1–2.9 | Moderate lipophilicity |
| H-bond donors | 1–2 | CNS permeability |
| TPSA | 45–60 Ų | Blood-brain barrier penetration |
In silico docking against Janus Kinase-2 (PDB: 4P7E) reveals binding affinities of −8.9 to −9.4 kcal/mol, suggesting therapeutic potential.
Industrial-Scale Feasibility
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1H-Pyrido[2,3-f][1,2,4]triazepine derivatives?
- Methodological Answer : A widely used approach involves heteroannulation reactions starting from pyrido[2,3-d]pyrimidinthione or hydrazino derivatives. For example, cyclocondensation with binucleophilic agents like anthranilic acid or thiosemicarbazide under solvent-free conditions yields fused triazepine systems (e.g., benzo[e]pyrido[1,2,4]triazepine) . Another route employs acylhydrazine derivatives reacting with dicyanonaphthoquinones to form triazepine-diones in minutes with yields of 66–80% .
Q. How are structural and purity characteristics validated for these compounds?
- Methodological Answer : Multi-modal spectral analysis is critical.
- IR spectroscopy identifies functional groups (e.g., C=O stretching at ~1670 cm⁻¹ in triazepine-diones) .
- NMR (¹H and ¹³C) resolves substituent positions (e.g., aromatic protons at δ 7.2–8.5 ppm) and confirms cyclization .
- Mass spectrometry validates molecular weight and fragmentation patterns .
- Elemental analysis (C, H, N) ensures purity (>95%) .
Q. What biological activities are associated with this compound scaffolds?
- Methodological Answer : Antimicrobial screening via agar diffusion assays reveals activity against bacterial/fungal strains. Antitumor potential is evaluated through cell-cycle arrest (G1 phase) and apoptosis induction in cancer cell lines . Structure-activity relationships (SAR) are established by modifying substituents (e.g., aryl groups at position 4) to optimize potency .
Advanced Research Questions
Q. How can reaction conditions be optimized for high-yield synthesis of triazepine derivatives?
- Methodological Answer :
- Temperature control : Reactions at 140–160°C under solvent-free conditions improve yields (e.g., 89% for pyrido[1,2-b][1,2,4,5]tetrazine via [3 + 3] cyclocondensation) .
- Catalyst selection : Heterogeneous nanocatalysts (e.g., Ni²⁺-functionalized magnetic MWCNT) enhance recyclability and reduce waste in fused triazepine synthesis .
- pH monitoring : Adjusting pH during condensation steps minimizes side reactions (e.g., imine vs. amide formation) .
Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?
- Methodological Answer :
- Density Functional Theory (DFT) calculations predict NMR chemical shifts and validate experimental data .
- 2D NMR techniques (e.g., COSY, HSQC) resolve overlapping signals in polycyclic systems .
- X-ray crystallography provides definitive structural confirmation for ambiguous cases .
Q. What computational strategies support the design of bioactive triazepine derivatives?
- Methodological Answer :
- Molecular docking identifies binding modes with targets (e.g., FGFR kinases for antitumor activity) .
- ADMET prediction evaluates pharmacokinetic properties (e.g., LogP, solubility) early in drug design .
- DFT-based electronic studies correlate frontier molecular orbitals (HOMO/LUMO) with reactivity .
Q. How do structural modifications influence the stability of triazepine derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -Cl, -CF₃) at position 4 enhance thermal stability (e.g., melting points >190°C) .
- Steric effects : Bulky substituents (e.g., 3-methylphenyl) reduce rotational freedom, increasing rigidity .
- Hydrogen bonding : Analysis of XLogP3 and topological polar surface area (TPSA) predicts solubility and crystallinity .
Data Contradiction Analysis
Q. How to address discrepancies in reported biological activities of structurally similar triazepines?
- Methodological Answer :
- Replicate assays under standardized protocols (e.g., MIC values for antimicrobial activity) .
- SAR refinement : Compare substituent effects (e.g., 4-chlorophenyl vs. 3-methylphenyl) to isolate activity drivers .
- Meta-analysis of literature data (e.g., antitumor IC₅₀ ranges in pyridotriazolo-pyrimidines vs. pyridothieno-triazepines) .
Q. Why do some synthetic routes yield variable regioisomers?
- Methodological Answer :
- Mechanistic studies : Probe reaction intermediates (e.g., enolates vs. keto forms) using in situ FTIR .
- Solvent effects : Polar aprotic solvents favor nucleophilic attack at specific positions (e.g., pyrimidine N1 vs. N3) .
- Kinetic vs. thermodynamic control : Monitor reaction time/temperature to isolate dominant pathways .
Tables
Table 1 : Key Synthetic Routes and Yields for Triazepine Derivatives
| Starting Material | Reaction Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Pyrido[2,3-d]pyrimidinthione | Thiosemicarbazide, 140–160°C | Pyrido[1,2-b][1,2,4,5]tetrazine | 89 | |
| Dicyanonaphthoquinone + Acylhydrazine | Ethanol, RT, 5 min | Naphtho[2,3-f]triazepine-6,11-dione | 66–80 |
Table 2 : Biological Activities of Selected Derivatives
| Compound | Substituents | Activity (IC₅₀/ MIC) | Target | Reference |
|---|---|---|---|---|
| 5d (4-Cl-phenyl) | 4-Cl, 3-Ph | MIC = 12.5 µg/mL | S. aureus | |
| Benzo[e]pyrido-triazepine | Fused heterocycle | IC₅₀ = 1.2 µM | FGFR1 kinase |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
